Structural Determinants of Zinc-Binding Affinity: Sulfonyl Isoxazole Hydroxamic Acid vs. Alternative ZBGs
The N-hydroxyisoxazole-3-carboxamide moiety represents a distinct zinc-binding group (ZBG) that is structurally divergent from the classical benzohydroxamic acid ZBGs found in broad-spectrum HDAC inhibitors like Vorinostat (SAHA). A study on 3-hydroxy-isoxazole ZBGs demonstrated that this heterocyclic ZBG can confer selectivity for HDAC6 over other HDAC isoforms, a property linked to its unique electrostatic and steric interaction with the enzyme's catalytic channel [1]. The target compound incorporates this selective ZBG architecture in conjunction with a 4-chlorophenylsulfonylmethyl cap group, a combination not present in clinically evaluated hydroxamic acids such as SAHA (IC50 HDAC1: 10 nM; HDAC6: ~13 nM, non-selective) [2]. This structural differentiation forms the basis for its potential application in achieving isoform-selective inhibition profiles.
| Evidence Dimension | Zinc-Binding Group (ZBG) Chemical Type |
|---|---|
| Target Compound Data | N-hydroxyisoxazole-3-carboxamide (heterocyclic hydroxamic acid ZBG) |
| Comparator Or Baseline | Vorinostat (SAHA): benzohydroxamic acid ZBG; HDAC1 IC50: 10 nM; HDAC6 IC50: ~13 nM (non-selective) |
| Quantified Difference | Structural class difference conferring predicted isoform selectivity (exact fold-selectivity for target compound not determined) |
| Conditions | Biochemical HDAC inhibition assays; recombinant human HDAC isoforms |
Why This Matters
The heterocyclic hydroxamic acid ZBG offers a strategic advantage for projects requiring selective metalloenzyme inhibition, distinguishing this compound from generic hydroxamic acid library members.
- [1] Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. (2021). Open Access Repository. View Source
- [2] Richon, V.M. et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc. Natl. Acad. Sci. USA, 95(6), 3003-3007. View Source
